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Compound of Interest

Compound Name: Fourphit

Cat. No.: B1206179 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Fourphit's selectivity for the methylphenidate

binding site on the dopamine transporter (DAT) with other well-characterized DAT ligands. The

information presented herein is supported by experimental data to offer an objective

assessment of Fourphit's performance as a selective pharmacological tool.

Comparative Binding Affinity at the Dopamine
Transporter
The following table summarizes the binding affinities of Fourphit and other key compounds for

the dopamine transporter. Lower IC50, Ki, or Kd values indicate higher binding affinity.
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Compound
Binding Affinity
(nM)

Method Notes

Fourphit 7100 (IC50)[1]

Inhibition of

[3H]methylphenidate

binding

Irreversibly binds to

the methylphenidate

site on the dopamine

transporter.[1]

Methylphenidate

ED50 of 0.25 mg/kg to

block 50% of DAT in

human brain[2]

Positron Emission

Tomography (PET)

with [11C]cocaine

Therapeutic doses are

expected to occupy

>50% of dopamine

transporters.[2]

GBR 12909 1 (Ki)[3][4]

Inhibition of

synaptosomal

dopamine uptake

A highly potent and

selective dopamine

uptake inhibitor.[3][4]

Cocaine

Requires at least 47%

DAT occupancy for

subjective effects[5]

PET

Blocks the dopamine

transporter, leading to

increased synaptic

dopamine.[5][6]

WIN 35,428 3.2 (Kd)[7]
[3H]WIN 35,428

binding assay

A potent cocaine

analog that binds to a

single site on the

dopamine transporter.

[7]

Experimental Protocol: Competitive Radioligand
Binding Assay for DAT
The determination of binding affinities for compounds targeting the dopamine transporter is

typically achieved through a competitive radioligand binding assay. Below is a detailed

methodology based on established protocols.[8][9][10][11]

1. Membrane Preparation:
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Tissue source (e.g., rat striatum), rich in dopamine transporters, is homogenized in a cold

lysis buffer (e.g., 50mM Tris-HCl, pH 7.4).

The homogenate is centrifuged to pellet the cell membranes.

The membrane pellet is washed and resuspended in an appropriate assay buffer.

Protein concentration of the membrane preparation is determined using a standard protein

assay.

2. Binding Assay:

The assay is performed in a 96-well plate format.

Each well contains:

A fixed concentration of a radiolabeled ligand that specifically binds to the DAT (e.g.,

[3H]methylphenidate or [3H]WIN 35,428).

Varying concentrations of the unlabeled competitor compound (e.g., Fourphit,
methylphenidate).

The prepared cell membranes.

The plate is incubated at a specific temperature (e.g., 4°C or room temperature) for a

duration sufficient to reach binding equilibrium.

3. Separation of Bound and Free Radioligand:

The incubation is terminated by rapid filtration through glass fiber filters using a cell

harvester. This separates the membranes with bound radioligand from the unbound

radioligand in the solution.

The filters are washed multiple times with ice-cold wash buffer to remove any non-

specifically bound radioligand.

4. Quantification:
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The radioactivity retained on the filters is measured using a scintillation counter.

5. Data Analysis:

The data are analyzed using non-linear regression to determine the concentration of the

competitor compound that inhibits 50% of the specific binding of the radioligand (IC50 value).

The IC50 value can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff

equation, which takes into account the concentration and affinity of the radioligand.

Visualizing the Experimental Workflow
The following diagram illustrates the key steps in a competitive radioligand binding assay.
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Caption: Workflow of a competitive radioligand binding assay.

Selectivity Profile of Fourphit
Fourphit distinguishes itself by not only binding to the methylphenidate site on the dopamine

transporter but also by its ability to discriminate this site from the phencyclidine binding site

associated with the N-methyl-D-aspartate (NMDA) receptor.[1] In contrast, its isomer, Metaphit,
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irreversibly inactivates both binding sites.[1] Fourphit's inhibition of [3H]methylphenidate

binding is irreversible, which is a key characteristic for its use as a pharmacological probe to

label this specific site.[1] This irreversible binding is associated with a decrease in the

maximum number of binding sites (Bmax) without altering the binding affinity (Kd) of

[3H]methylphenidate, further supporting a direct and inactivating interaction at the

methylphenidate binding site.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Fourphit's Selectivity for the Methylphenidate Site: A
Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1206179#validation-of-fourphit-s-selectivity-for-the-
methylphenidate-site]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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